molecular formula C6H11F2NO2 B14020908 (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL

(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL

Katalognummer: B14020908
Molekulargewicht: 167.15 g/mol
InChI-Schlüssel: WROUOWDCVJHVLR-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and hydroxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable amine and a dihaloalkane under basic conditions.

    Introduction of Difluoro Groups: The difluoro groups are introduced via a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in the study of biochemical pathways and mechanisms, particularly those involving piperidine derivatives.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,5R)-4,4-Difluoro-5-(methyl)piperidin-3-OL: Similar structure but with a methyl group instead of a hydroxymethyl group.

    (3R,5R)-4,4-Difluoro-5-(ethyl)piperidin-3-OL: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3R,5R)-4,4-Difluoro-5-(propyl)piperidin-3-OL: Similar structure but with a propyl group instead of a hydroxymethyl group.

Uniqueness

(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is unique due to the presence of both difluoro and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications.

Eigenschaften

Molekularformel

C6H11F2NO2

Molekulargewicht

167.15 g/mol

IUPAC-Name

(3R,5R)-4,4-difluoro-5-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H11F2NO2/c7-6(8)4(3-10)1-9-2-5(6)11/h4-5,9-11H,1-3H2/t4-,5-/m1/s1

InChI-Schlüssel

WROUOWDCVJHVLR-RFZPGFLSSA-N

Isomerische SMILES

C1[C@@H](C([C@@H](CN1)O)(F)F)CO

Kanonische SMILES

C1C(C(C(CN1)O)(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.